molecular formula C16H13F2NO B12064430 6-Benzyloxy-3-(difluoromethyl)-1H-indole

6-Benzyloxy-3-(difluoromethyl)-1H-indole

Cat. No.: B12064430
M. Wt: 273.28 g/mol
InChI Key: PPLYEZPXEOFRMO-UHFFFAOYSA-N
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Description

6-Benzyloxy-3-(difluoromethyl)-1H-indole: is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-3-(difluoromethyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with the indole derivative in the presence of a base.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as difluoromethyl iodide or a difluoromethyl sulfone under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxy-3-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyloxy or difluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carbonyl compounds.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Benzyloxy-3-(difluoromethyl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyloxy-3-(difluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the benzyloxy group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    6-Benzyloxy-1H-indole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    3-(Difluoromethyl)-1H-indole:

    6-Methoxy-3-(difluoromethyl)-1H-indole: The methoxy group may alter the compound’s electronic properties compared to the benzyloxy group.

Uniqueness

6-Benzyloxy-3-(difluoromethyl)-1H-indole is unique due to the presence of both the benzyloxy and difluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential for various applications in research and industry.

Properties

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

IUPAC Name

3-(difluoromethyl)-6-phenylmethoxy-1H-indole

InChI

InChI=1S/C16H13F2NO/c17-16(18)14-9-19-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,16,19H,10H2

InChI Key

PPLYEZPXEOFRMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(F)F

Origin of Product

United States

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